An In-Depth Technical Guide to the Physicochemical Properties of rac-Fmoc-trifluoromethylalanine
An In-Depth Technical Guide to the Physicochemical Properties of rac-Fmoc-trifluoromethylalanine
This guide provides a comprehensive overview of the core physicochemical properties of racemic N-α-(9-Fluorenylmethoxycarbonyl)-3,3,3-trifluoroalanine (rac-Fmoc-trifluoromethylalanine). Intended for researchers, chemists, and drug development professionals, this document synthesizes key data with practical, field-proven insights into the methodologies used for its characterization.
Introduction: The Significance of Trifluoromethylated Amino Acids
In modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic properties and steric bulk.[3] When incorporated into amino acids, the -CF3 group can significantly increase metabolic stability, modulate lipophilicity for improved membrane permeability, and alter peptide conformation, thereby influencing binding affinity and biological activity.[3][4]
rac-Fmoc-trifluoromethylalanine is a key building block for introducing this valuable moiety into peptides via Solid-Phase Peptide Synthesis (SPPS).[] The fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard amine protection strategy in SPPS, favored for its stability under acidic conditions and clean removal using a mild base, typically piperidine.[6][7] Understanding the fundamental physicochemical properties of this reagent is paramount for ensuring its quality, optimizing its use in synthesis, and interpreting analytical data.
Core Physicochemical Data
The essential properties of rac-Fmoc-trifluoromethylalanine are summarized below. These values are critical for material handling, reaction setup, and analytical method development.
| Property | Value | Significance & Causality |
| Molecular Formula | C18H14F3NO4 | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 365.30 g/mol [8][9] | Essential for all stoichiometric calculations in peptide synthesis and for mass spectrometry verification. |
| Appearance | White to off-white powder/solid | A visual inspection standard. Deviations may indicate impurities or degradation. |
| Purity | ≥95%[9] | A critical quality attribute. Impurities can lead to side reactions and the formation of undesired peptide products during SPPS.[10] |
| Melting Point | Data not consistently available; expected to be comparable to similar Fmoc-amino acids (e.g., Fmoc-Ala-OH: 147-153 °C[11]). | The melting point is a key indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities. |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). | Solubility in DMF is critical as it is the primary solvent used in Fmoc-SPPS. Poor solubility can lead to incomplete coupling reactions. |
| Storage Conditions | Store refrigerated (+2°C to +8°C), protected from light.[12] | Fmoc-protected amino acids can be susceptible to degradation over time, especially at elevated temperatures or upon exposure to light. Proper storage ensures long-term stability and reagent integrity. |
Methodologies for Physicochemical Verification
To ensure the quality and identity of rac-Fmoc-trifluoromethylalanine, a series of standardized analytical protocols are employed. The following section details the workflows and the rationale behind the experimental choices.
Workflow for Incoming Reagent Qualification
The following diagram illustrates a logical workflow for the characterization and qualification of a new batch of rac-Fmoc-trifluoromethylalanine. This self-validating process ensures that the material meets the stringent requirements for peptide synthesis.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the chemical purity of rac-Fmoc-trifluoromethylalanine and separate it from common synthesis-related impurities.[10]
Rationale: RP-HPLC is the industry standard for purity assessment of Fmoc-amino acids due to its high resolution and reproducibility.[10] A C18 column is chosen for its excellent retention of hydrophobic molecules like the Fmoc group. A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting hydrophobic impurities are resolved from the main product peak. UV detection at 265 nm is selected because it corresponds to a strong absorbance maximum of the fluorenyl group, providing high sensitivity.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm.[10]
-
Gradient Program:
-
0-2 min: 30% B
-
2-22 min: 30% to 95% B (Linear Gradient)
-
22-25 min: 95% B (Hold)
-
25-26 min: 95% to 30% B (Return to Initial)
-
26-30 min: 30% B (Equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the chemical structure of rac-Fmoc-trifluoromethylalanine.
Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the presence and connectivity of protons in the molecule (Fmoc group, alanine backbone). ¹⁹F NMR is crucial for directly observing the trifluoromethyl group, providing a clean, singlet peak in a region free from other signals. ¹³C NMR provides information on the carbon skeleton. DMSO-d6 is a common solvent as it effectively dissolves a wide range of Fmoc-amino acids.[13]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Instrument Setup:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Reference ¹H and ¹³C spectra to the residual solvent peak (DMSO at ~2.50 ppm and ~39.52 ppm, respectively).
-
For ¹⁹F NMR, use an external or internal fluorine standard if precise chemical shift referencing is needed.
-
-
Expected Spectral Features:
-
¹H NMR: Expect complex aromatic signals between 7.3 and 7.9 ppm corresponding to the 8 protons of the fluorenyl group.[14][15] A characteristic multiplet for the alanine α-proton (CH) will be visible, along with signals for the CH and CH₂ of the fluorenyl linkage to the carbamate.
-
¹⁹F NMR: A sharp singlet peak is expected, characteristic of the -CF₃ group. The chemical shift will be distinct and is the definitive confirmation of trifluoromethylation.
-
¹³C NMR: Signals corresponding to the carbonyls (acid and carbamate), the CF₃-bearing carbon, the aliphatic carbons of the alanine and Fmoc linker, and the aromatic carbons of the fluorenyl group will be present.
-
Visualization of Key Molecular Interactions
The properties of rac-Fmoc-trifluoromethylalanine are dictated by the interplay between its three key functional components. The following diagram illustrates this relationship.
Caption: Key functional groups and their contributions.
Conclusion
The physicochemical properties of rac-Fmoc-trifluoromethylalanine are a direct consequence of its molecular structure. The hydrophobic Fmoc group dominates its chromatographic behavior, the reactive carboxylic acid is its point of entry into peptide synthesis, and the trifluoromethyl group imparts the unique characteristics sought by medicinal chemists. A rigorous, multi-technique approach to characterization, as outlined in this guide, is essential to validate the quality of this critical reagent, ensuring its successful application in the synthesis of novel and potentially more effective peptide-based therapeutics.
References
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (n.d.). Self-grounding API. Retrieved January 12, 2026.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central. Retrieved January 12, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 12, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Utilization of fluorinated α-amino acids in small molecule drug design. (2025, November 30). ResearchGate. Retrieved January 12, 2026, from [Link]
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(R)-Fmoc-2-trifluoromethyl-alanine | C19H16F3NO4 | CID 79791863. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
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Fmoc-S-(CF3)Ala-OH. (n.d.). Echo BioSystems. Retrieved January 12, 2026, from [Link]
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Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis and use of N-Fmoc-L-fluoroalanine | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
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Fmoc-L-amino acids. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
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Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex. Retrieved January 12, 2026, from [Link]
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Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives. (2021, September 6). MDPI. Retrieved January 12, 2026, from [Link]
-
Fluorenylmethylmethoxycarbonyl (Fmoc) solid phase peptide synthesis... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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